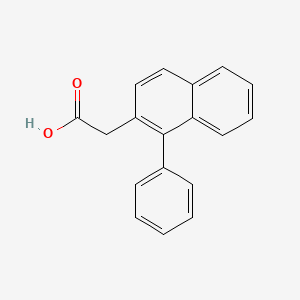

(1-Phenylnaphthalen-2-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62018-19-3 |

|---|---|

Molecular Formula |

C18H14O2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

2-(1-phenylnaphthalen-2-yl)acetic acid |

InChI |

InChI=1S/C18H14O2/c19-17(20)12-15-11-10-13-6-4-5-9-16(13)18(15)14-7-2-1-3-8-14/h1-11H,12H2,(H,19,20) |

InChI Key |

GQSIODJTIJJKLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)CC(=O)O |

Origin of Product |

United States |

Contextualization Within Polycyclic Aromatic Hydrocarbon Pah Synthesis Research

Research into the synthesis of polycyclic aromatic hydrocarbons is a dynamic area of organic chemistry, driven by the need to create novel materials with unique electronic and photophysical properties, as well as to study the metabolites of known environmental carcinogens. Within this context, (1-Phenylnaphthalen-2-yl)acetic acid and its derivatives have been specifically investigated as precursors for the synthesis of certain classes of PAHs, particularly benzo[c]phenanthren-5-ol (B14678025) derivatives. scribd.com

A key strategy in PAH synthesis involves the intramolecular cyclization of appropriately substituted biaryl compounds. The structure of this compound is ideally suited for this approach. The proximity of the acetic acid side chain to the phenyl group allows for acid-catalyzed cyclization reactions, which are intended to form a new aromatic ring and thus extend the polycyclic system. scribd.com

Studies have explored the use of reagents like polyphosphoric acid (PPA) or a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) to induce this cyclization. scribd.com While the analogous cyclization of the isomeric (2-phenylnaphthalen-1-yl)acetic acid to form chrysen-6-ol derivatives proceeds successfully, the cyclization of this compound has presented unexpected challenges. Instead of the anticipated intramolecular reaction to yield benzo[c]phenanthrene-5-ol derivatives, researchers have observed the formation of a dimeric intermolecular condensation product in high yields. scribd.com This "unusual" outcome highlights the subtle electronic and steric factors that govern the course of PAH synthesis and underscores the importance of precursor design. scribd.com

Overview of the Compound S Significance As a Synthetic Intermediate

Multi-Step Synthetic Routes

The construction of this compound is typically achieved through multi-step sequences that allow for the precise installation of the phenyl and acetic acid moieties onto the naphthalene scaffold.

Synthesis from 1-Bromo-2-naphthylaldehyde Derivatives

A plausible and strategic approach to this compound commences with a 1-bromo-2-naphthylaldehyde derivative. This pathway leverages a palladium-catalyzed cross-coupling reaction to introduce the phenyl group, followed by a series of transformations to elaborate the aldehyde into the desired acetic acid side chain.

A key transformation in this sequence is the Suzuki-Miyaura cross-coupling reaction. While direct examples for 1-bromo-2-naphthylaldehyde are not extensively documented in readily available literature, the successful coupling of related compounds like 1-bromo-2-naphthoates provides a strong precedent. rsc.org In a typical procedure, the 1-bromo-2-naphthyl derivative would be reacted with phenylboronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium carbonate. reddit.com

Following the successful installation of the phenyl group to form a 1-phenyl-2-naphthylaldehyde intermediate, the aldehyde functionality can be converted to the acetic acid moiety. This can be achieved through various standard organic transformations. One common method is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO2) and a phosphate (B84403) buffer to selectively oxidize the aldehyde to the corresponding carboxylic acid without affecting other sensitive functional groups.

An alternative is to first reduce the aldehyde to the corresponding alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH4), followed by conversion to a halide (e.g., using PBr3 or SOCl2), and subsequent cyanation with a cyanide salt (e.g., NaCN or KCN). The resulting nitrile can then be hydrolyzed to the final acetic acid product, as will be discussed in the next section.

Conversion of Nitrile Precursors to the Acetic Acid Moiety

The hydrolysis of a nitrile (cyanide) group is a robust and widely employed method for the synthesis of carboxylic acids. In the context of producing this compound, the corresponding precursor, (1-Phenylnaphthalen-2-yl)acetonitrile, serves as a key intermediate.

The synthesis of related naphthyl-acetonitriles has been documented. For instance, 1-naphthyl-acetonitrile can be prepared from 1-chloromethyl-naphthalene. google.com A similar strategy could be envisioned for the 1-phenyl substituted analogue.

Once the (1-Phenylnaphthalen-2-yl)acetonitrile precursor is obtained, it can be converted to this compound through hydrolysis. This transformation can be effected under either acidic or basic conditions. doubtnut.comdoubtnut.com

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. orgsyn.org The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis is also a common method, involving heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. This process yields the carboxylate salt, which upon acidification, provides the desired carboxylic acid.

| Reaction Step | Reagents and Conditions | Intermediate/Product |

| Nitrile Hydrolysis (Acidic) | (1-Phenylnaphthalen-2-yl)acetonitrile, H2SO4 (aq), Heat | This compound |

| Nitrile Hydrolysis (Basic) | 1. (1-Phenylnaphthalen-2-yl)acetonitrile, NaOH (aq), Heat; 2. H3O+ | This compound |

Challenges and Specific Observations in Synthesis

The synthesis of complex molecules like this compound is not without its difficulties. Challenges can arise at various stages, from the formation of the core structure to the functional group manipulations.

Unsuccessful Attempts in Precursor Synthesis via Suzuki Coupling

The Suzuki-Miyaura coupling, while powerful, is not always straightforward and can be sensitive to various factors, leading to failed or low-yielding reactions. The synthesis of the 1-phenylnaphthalene (B165152) core, a key precursor to the target molecule, is susceptible to these challenges.

Difficulties in Suzuki couplings can stem from several sources:

Steric Hindrance: The naphthalene system, particularly with substituents at the 1 and 2 positions, can present significant steric bulk around the reaction center. This can hinder the approach of the palladium catalyst and the coupling partners, leading to low or no product formation.

Catalyst and Ligand Choice: The success of a Suzuki coupling is highly dependent on the selection of the palladium catalyst and its associated ligands. For sterically hindered substrates, specialized and often more expensive phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands may be required to achieve good yields. inventivapharma.comorganic-chemistry.org

Reaction Conditions: Factors such as the choice of base, solvent, and reaction temperature are critical. An inappropriate combination can lead to catalyst deactivation, decomposition of starting materials, or the formation of undesired side products. For example, some Suzuki couplings are known to be highly sensitive to the base used, with carbonates like K2CO3 or phosphates sometimes proving more effective than hydroxides. reddit.cominventivapharma.com

Purity of Reagents: The purity of the boronic acid and the aryl halide can significantly impact the reaction outcome. Impurities can poison the catalyst and inhibit the reaction.

In online forums, chemists have reported difficulties with Suzuki couplings involving multiple substitutions, sometimes resulting in the formation of only mono-substituted products or minimal amounts of the desired di-substituted product, with yields as low as 10%. inventivapharma.com These anecdotal reports highlight the empirical nature of optimizing Suzuki couplings for specific and complex substrates. The synthesis of a (1-Phenylnaphthalen-2-yl) precursor via Suzuki coupling would likely require careful optimization of these parameters to overcome potential challenges.

Reactivity and Transformation of 1 Phenylnaphthalen 2 Yl Acetic Acid in Cyclization Reactions

Intramolecular Cyclization Studies Towards Benzo[c]phenanthrene (B127203) Derivatives

The synthesis of benzo[c]phenanthrene-5-ol derivatives through the intramolecular cyclization of (1-phenylnaphthalen-2-yl)acetic acid derivatives has been a subject of investigation. tandfonline.com The expected reaction pathway involves the acid-catalyzed cyclization of the acetic acid side chain onto the adjacent phenyl ring, leading to the formation of the tetracyclic benzo[c]phenanthrene core with a hydroxyl group at the 5-position.

Polyphosphoric acid (PPA) is a widely used reagent for intramolecular acylation reactions due to its strong dehydrating and acidic properties. In the context of synthesizing benzo[c]phenanthrene derivatives, PPA was employed to promote the cyclization of this compound derivatives. tandfonline.com The expectation was that PPA would facilitate the formation of an acylium ion intermediate, which would then undergo electrophilic attack on the neighboring phenyl ring to yield the desired cyclized product.

However, studies have shown that the application of PPA to this compound derivatives did not lead to the formation of the anticipated benzo[c]phenanthrene-5-ol derivatives. tandfonline.com Instead, an alternative reaction pathway predominated, resulting in the formation of dimeric products. tandfonline.com This outcome suggests that the intramolecular cyclization is disfavored under these conditions.

A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) is another potent system for promoting cyclization reactions. tandfonline.com TFAA acts as a dehydrating agent, forming a mixed anhydride with the carboxylic acid, which is then activated by the strongly acidic TFA for cyclization. This reagent combination is often effective where other acids fail.

Similar to the results with PPA, the treatment of this compound derivatives with a TFA-TFAA mixture did not yield the expected benzo[c]phenanthrene-5-ol derivatives. tandfonline.com The reaction again proceeded through an intermolecular pathway, leading to the formation of dimeric condensation products in good to excellent yields. tandfonline.com This consistent failure to achieve intramolecular cyclization points towards inherent structural or electronic factors within the starting material that hinder the desired ring closure.

Divergent Reaction Pathways and Unexpected Outcomes

The attempts to synthesize benzo[c]phenanthrene-5-ol derivatives from this compound have been marked by a consistent deviation from the expected intramolecular cyclization pathway.

Despite the use of powerful cyclizing agents like PPA and TFA/TFAA, the intramolecular cyclization of this compound derivatives to form benzo[c]phenanthrene-5-ol derivatives has been unsuccessful. tandfonline.com This stands in contrast to the successful cyclization of the isomeric (2-phenylnaphthalen-1-yl)acetic acid derivatives, which readily form chrysen-6-ol derivatives under identical conditions. tandfonline.com This striking difference in reactivity between the two isomers underscores the profound influence of the substitution pattern on the naphthalene (B1677914) ring on the course of the reaction.

The primary outcome of the attempted cyclization of this compound derivatives is the formation of a dimeric intermolecular condensation product. tandfonline.com This product arises from the reaction of two molecules of the starting acid, where the carboxylic acid group of one molecule acylates the phenyl ring of another. This intermolecular reaction pathway is favored over the intramolecular cyclization, suggesting a higher activation barrier for the latter. The dimeric product was generally formed in very good to excellent yields. tandfonline.com

Table 1: Outcome of Cyclization Reactions of this compound Derivatives

| Cyclizing Agent | Expected Product | Observed Product | Yield of Observed Product |

| Polyphosphoric Acid (PPA) | Benzo[c]phenanthrene-5-ol derivative | Dimeric intermolecular condensation product | Not specified in abstract |

| Trifluoroacetic Acid (TFA) - Trifluoroacetic Anhydride (TFAA) | Benzo[c]phenanthrene-5-ol derivative | Dimeric intermolecular condensation product | Very good to excellent |

The term "unusual observation" has been used to describe the failure of this compound derivatives to undergo intramolecular cyclization, especially when compared to the "usual observation" of successful cyclization for its isomer. tandfonline.com This unusual reactivity is attributed to the electronic and steric environment of the reaction center. The position of the phenyl and acetic acid groups on the naphthalene core significantly influences the feasibility of the intramolecular electrophilic attack.

Several factors could contribute to this observed reactivity:

Steric Hindrance: The proximity of the 1-phenyl group to the 2-acetic acid group might create steric congestion that disfavors the transition state required for intramolecular cyclization.

Electronic Effects: The electronic properties of the naphthalene ring system, as influenced by the substituent positions, may render the target carbon atom on the phenyl ring less susceptible to electrophilic attack by the acylium ion intermediate.

Conformational Preferences: The preferred conformation of the this compound side chain may not be conducive to bringing the reactive centers into the close proximity required for intramolecular ring closure.

These factors collectively contribute to a higher activation energy for the intramolecular pathway, allowing the intermolecular condensation to become the dominant reaction channel.

Mechanistic Investigations and Theoretical Studies on 1 Phenylnaphthalen 2 Yl Acetic Acid Reactivity

Elucidation of Reaction Mechanisms in Cyclization Processes

The intramolecular cyclization of (1-Phenylnaphthalen-2-yl)acetic acid is a key transformation that can lead to the formation of fluoranthene (B47539) derivatives. While direct mechanistic studies on this specific molecule are not extensively documented in publicly available literature, valuable insights can be drawn from analogous acid-catalyzed cyclization reactions. A pertinent model for understanding this process is the acetic acid-catalyzed cyclization of phthalanilic acid to form N-phenylphthalimide. nih.govresearchgate.netrsc.orgnih.gov

Kinetic studies on the cyclization of substituted phthalanilic acids in glacial acetic acid have revealed a complex mechanism involving a multi-step process. rsc.org The reaction is not a simple one-step condensation but proceeds through the formation of a distinct intermediate. The initial step is a reversible, solvent-assisted intramolecular nucleophilic attack by the amide nitrogen on the carboxylic acid carbonyl group. rsc.org This leads to a tetrahedral intermediate, which has been observed to be long-lived. rsc.org The subsequent step, the breakdown of this intermediate to the final imide product, is found to be the rate-determining step. nih.govresearchgate.netnih.gov

Drawing a parallel to this compound, a plausible mechanism for its acid-catalyzed cyclization to form a fluoranthenone derivative would involve the following key steps:

Protonation of the Carboxylic Acid: In the presence of a strong acid catalyst, the carbonyl oxygen of the acetic acid moiety is protonated, enhancing the electrophilicity of the carbonyl carbon.

Intramolecular Electrophilic Attack: The activated carbonyl group is then attacked by the electron-rich C3 position of the naphthalene (B1677914) ring or the ortho position of the phenyl ring. The regioselectivity of this attack would be a critical factor determining the final product.

Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a tetrahedral intermediate.

Dehydration: The intermediate then undergoes dehydration, a process likely facilitated by the acidic medium, to yield the final cyclized product, a fluoranthenone derivative. This dehydration step is often the rate-limiting step in such reactions. nih.govresearchgate.netnih.gov

The role of acetic acid in such cyclizations can be multifaceted. In the case of phthalanilic acid cyclization, computational studies have shown that an acetic acid molecule can act as a bifunctional catalyst, functioning as both a proton donor and acceptor in a concerted manner to facilitate the proton transfers involved in the formation and breakdown of the tetrahedral intermediate. nih.govresearchgate.netnih.gov This dual catalytic role significantly lowers the activation energy of the reaction.

Furthermore, studies on the selective electrophilic cyclization of ortho-carbonylarylacetylenols to produce 2-phenylnaphthalen-1-ol analogs highlight the importance of the reaction conditions in directing the cyclization pathway. rsc.org The choice of acid catalyst (Brønsted vs. Lewis acid) and solvent was found to be crucial in determining whether a 6-endo-dig or a 5-exo-dig cyclization occurs. rsc.org This underscores the sensitivity of the reaction outcome to the specific reagents and conditions employed, a principle that would undoubtedly apply to the cyclization of this compound as well.

Computational Approaches to Understanding Reaction Selectivity

Computational studies on the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid have provided detailed insights into the reaction mechanism at a molecular level. nih.govresearchgate.netnih.gov These studies, employing methods like the second-order Møller-Plesset perturbation (MP2) theory, have successfully modeled the two-step addition-elimination mechanism. nih.govnih.gov The calculations have been able to identify and characterize the transition states and the tetrahedral intermediate, and the calculated energy barriers are in good agreement with experimental findings that the second step (dehydration) is rate-determining. nih.govresearchgate.netnih.gov

A key finding from these computational models is the explicit catalytic role of the acetic acid solvent molecule. The calculations show that the acetic acid molecule participates directly in the proton transfer steps, acting as a shuttle to lower the energy of the transition states. nih.govresearchgate.net Specifically, a double proton transfer involving the carboxylic acid molecule can be part of a concerted bond reorganization process within a cyclic hydrogen-bonded complex. nih.gov

For the cyclization of this compound, a computational study would likely involve the following:

Conformational Analysis: Identifying the lowest energy conformers of the reactant.

Transition State Searching: Locating the transition state structures for the intramolecular electrophilic attack and the subsequent dehydration step.

Selectivity Analysis: Comparing the activation barriers for cyclization at different positions (e.g., on the naphthalene vs. the phenyl ring) to predict the regioselectivity of the reaction.

The reliability of DFT in predicting the relative energies of polycyclic aromatic hydrocarbon isomers has been a subject of investigation. nih.gov Such studies are crucial for ensuring the accuracy of computational predictions for reactions leading to PAH formation.

The table below summarizes the key computational findings from the analogous study of phthalanilic acid cyclization, which can be considered a model for the type of data that would be generated for this compound.

| Computational Parameter | Finding in Phthalanilic Acid Cyclization Model | Relevance to this compound |

| Reaction Mechanism | Two-step: Intramolecular nucleophilic attack followed by dehydration. nih.govresearchgate.netnih.gov | A similar two-step electrophilic cyclization followed by dehydration is expected. |

| Rate-Determining Step | Dehydration of the tetrahedral intermediate. nih.govresearchgate.netnih.gov | The dehydration step is also likely to be the kinetic bottleneck. |

| Role of Acetic Acid | Acts as a bifunctional catalyst, facilitating proton transfer. nih.govresearchgate.netnih.gov | A similar catalytic role of the acid medium is anticipated. |

| Key Intermediate | A gem-diol tetrahedral intermediate is formed. nih.govnih.gov | A corresponding tetrahedral intermediate resulting from intramolecular cyclization would be formed. |

By applying these computational methodologies, a deeper understanding of the factors controlling the reactivity and selectivity in the cyclization of this compound can be achieved, paving the way for the rational design of synthetic routes to novel polycyclic aromatic compounds.

Derivatization and Analogues of 1 Phenylnaphthalen 2 Yl Acetic Acid

Synthesis of Substituted (1-Phenylnaphthalen-2-yl)acetic Acid Derivatives

The synthesis of substituted this compound derivatives can be approached through two main strategies: by using pre-functionalized starting materials in the core synthesis or by direct functionalization of the parent molecule.

A primary method for constructing the 1-phenylnaphthalene (B165152) skeleton is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. nih.govnih.gov For the synthesis of this compound derivatives, this could involve the reaction of a substituted phenylboronic acid with a 1-halo-2-naphthaleneacetic acid derivative, or a 1-naphthaleneboronic acid derivative with a substituted phenylacetic acid derivative bearing a halogen. The choice of reactants allows for the specific placement of substituents on either the phenyl or the naphthalene (B1677914) ring.

Once the this compound core is assembled, further derivatization can be achieved through various aromatic substitution reactions. The phenyl and naphthalene ring systems are susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

Electrophilic Aromatic Substitution:

The naphthalene ring system is generally more reactive towards electrophiles than benzene. libretexts.orgwordpress.com In the case of 1-phenylnaphthalene, electrophilic attack is generally favored at the naphthalene ring over the phenyl ring. Within the naphthalene system, the α-positions (1, 4, 5, and 8) are more reactive than the β-positions (2, 3, 6, and 7). wordpress.comonlineorganicchemistrytutor.com For this compound, the presence of the phenyl group at C1 and the acetic acid group at C2 will direct incoming electrophiles to specific positions. The phenyl group is an activating group, while the acetic acid moiety is a deactivating group. Therefore, electrophilic substitution is most likely to occur on the naphthalene ring at the C4, C5, or C8 positions. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine or chlorine in the presence of a Lewis acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. youtube.com

Substituents can also be introduced onto the phenyl ring, typically by starting with a pre-substituted phenylboronic acid in a Suzuki-Miyaura coupling.

The acetic acid side chain can also be derivatized. The carboxylic acid can be converted to a variety of functional groups, including esters, amides, and acid chlorides, which can then undergo further reactions.

| Derivative Type | Synthetic Method | Potential Substituents |

| Phenyl-substituted | Suzuki-Miyaura coupling with substituted phenylboronic acids | -OCH3, -Cl, -F, -NO2, -CH3 |

| Naphthyl-substituted | Electrophilic aromatic substitution | -NO2, -Br, -Cl, -SO3H, -COCH3 |

| Acetic acid-modified | Standard carboxylic acid derivatization | Esters (-COOR), Amides (-CONR2) |

Impact of Structural Modifications on Synthetic Reactivity

The introduction of substituents onto the aromatic rings of this compound has a profound impact on the molecule's reactivity in subsequent synthetic steps. These effects are primarily governed by the electronic nature of the substituent, which can either donate or withdraw electron density from the aromatic system. libretexts.orglumenlearning.com

Effects of Substituents on Electrophilic Aromatic Substitution:

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH3), alkyl (-R), and amino (-NH2) groups are electron-donating. lumenlearning.com When present on either the phenyl or naphthalene ring, they increase the electron density of the aromatic system, making it more nucleophilic and thus more reactive towards electrophiles. EDGs are generally ortho- and para-directing. libretexts.org For instance, a methoxy group on the phenyl ring of this compound would activate the phenyl ring towards further electrophilic substitution at the positions ortho and para to the methoxy group.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and carbonyl (-COR) groups are electron-withdrawing. libretexts.org These groups decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. EWGs are typically meta-directing. libretexts.org The presence of a nitro group on the naphthalene ring, for example, would deactivate the ring system, making further electrophilic substitution more difficult and directing incoming electrophiles to positions meta to the nitro group.

Effects of Substituents on Nucleophilic Aromatic Substitution:

While electrophilic substitution is more common for these electron-rich aromatic systems, nucleophilic aromatic substitution can occur under certain conditions, particularly if a strong electron-withdrawing group is present on the ring and a good leaving group (like a halogen) is in a suitable position. elsevierpure.com The presence of strong EWGs facilitates nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).

The steric bulk of substituents can also play a significant role in synthetic reactivity. Large, bulky groups can hinder the approach of reagents to nearby positions, a phenomenon known as steric hindrance. This can affect the regioselectivity of a reaction, favoring substitution at less sterically crowded sites.

| Substituent Type | Electronic Effect | Impact on Electrophilic Substitution Reactivity | Directing Effect |

| Methoxy (-OCH3) | Electron-donating | Activating | Ortho, Para |

| Alkyl (-R) | Electron-donating | Activating | Ortho, Para |

| Halogen (-Cl, -Br) | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating | Ortho, Para |

| Nitro (-NO2) | Electron-withdrawing | Deactivating | Meta |

| Carbonyl (-COR) | Electron-withdrawing | Deactivating | Meta |

Future Research Directions in the Chemistry of 1 Phenylnaphthalen 2 Yl Acetic Acid

Strategies for Directing Intramolecular Cyclization Towards Desired Products

The intramolecular cyclization of (1-Phenylnaphthalen-2-yl)acetic acid and its derivatives represents a promising avenue for the synthesis of complex, multi-ring systems. A key area of future investigation will be the development of strategies to control the regioselectivity of these cyclization reactions to yield specific, desired products.

One of the primary cyclization pathways for this compound involves an intramolecular Friedel-Crafts-type reaction, which could theoretically lead to the formation of fluoranthene (B47539) derivatives. Theoretical and experimental studies have provided compelling evidence for a Phenyl-Addition/dehydroCyclization (PAC) pathway in the reaction of phenyl radicals with naphthalene (B1677914), which results in the formation of fluoranthene. escholarship.org Future research should focus on translating this understanding to the controlled intramolecular cyclization of this compound. This will likely involve the exploration of various Lewis and Brønsted acid catalysts to promote the cyclization, with a systematic investigation into how catalyst choice influences the reaction pathway and product distribution.

Furthermore, photochemical methods present a powerful tool for inducing cyclization. The photocyclization of structurally related compounds, such as N-phenyl-1-naphthamides to form benzo[i]phenanthridin-5(6H)-ones and stilbene (B7821643) derivatives to yield phenanthrenes, highlights the potential of light-induced reactions. chemistryviews.orgresearchgate.net Future studies could explore the direct or photosensitized irradiation of this compound and its esters or amides to trigger a 6π-electrocyclization, a reaction that has been successfully employed for various diarylethenes. chemistryviews.orgchemrxiv.org The influence of substituents on both the phenyl and naphthalene rings on the efficiency and selectivity of such photocyclization reactions will be a critical aspect of this research.

The strategic placement of directing groups on the aromatic rings could also serve as a powerful tool to steer the cyclization towards a specific outcome. By analogy with other cyclization reactions of naphthalene derivatives, the introduction of activating or deactivating groups could influence the position of electrophilic attack during acid-catalyzed cyclization. mdpi.comlookchem.com

Exploration of Novel Synthetic Pathways for Advanced Polycyclic Aromatic Compounds

Beyond simple cyclization, this compound serves as a versatile building block for the synthesis of more complex and advanced polycyclic aromatic compounds (PAHs). Future research in this area will likely focus on leveraging the existing framework of this molecule to construct larger, more functionalized aromatic systems.

One promising direction is the use of this compound derivatives in transition-metal-catalyzed cross-coupling reactions. These reactions are well-established for the formation of aryl-aryl bonds and could be employed to link multiple this compound units or to attach other aromatic fragments, leading to the creation of extended π-conjugated systems. iupac.org The development of new catalytic systems that are tolerant of the carboxylic acid functionality or the use of protected derivatives will be crucial for the success of these strategies.

The Diels-Alder reaction, a cornerstone of six-membered ring synthesis, also presents opportunities for elaborating the structure of this compound. wikipedia.org By modifying the phenyl or naphthalene ring to incorporate a diene or dienophile moiety, this compound could participate in [4+2] cycloaddition reactions to construct new fused ring systems. The inherent chirality of certain substituted derivatives could also be exploited to achieve stereoselective syntheses of complex, three-dimensional PAHs.

Furthermore, the principles of the Scholl reaction, which involves the oxidative intramolecular or intermolecular fusion of aromatic rings, could be applied to derivatives of this compound. iupac.org This could provide a direct method for creating highly condensed aromatic structures. Research into milder and more selective Scholl reaction conditions will be necessary to avoid unwanted side reactions and to control the final architecture of the resulting PAHs. The synthesis of various naphthalene-based acetic acids and their derivatives has been documented, providing a foundation for creating a diverse library of precursors for these advanced synthetic explorations. nih.govwikipedia.orggoogle.combu.edu

In-depth Mechanistic Understanding of Dimerization Phenomena

The presence of a carboxylic acid group in this compound introduces the possibility of dimerization through hydrogen bonding. A thorough understanding of this phenomenon is critical, as it can significantly influence the compound's physical properties, reactivity, and potential applications. Future research should aim to provide a detailed mechanistic picture of the dimerization process.

Drawing parallels with studies on acetic acid, which is known to form cyclic dimers in the gas phase through strong hydrogen bonds, it is expected that this compound will exhibit similar behavior. mdpi.comnih.govresearcher.lifenih.gov Advanced analytical techniques, particularly variable-temperature and variable-pressure Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed to study the thermodynamics and kinetics of the monomer-dimer equilibrium. mdpi.comnih.gov These experimental studies, in conjunction with high-level quantum-chemical calculations, will be essential to accurately model the structure of the dimer and to determine the strength of the hydrogen bonding interactions. mdpi.com

Beyond the simple carboxylic acid dimer, the potential for π-π stacking interactions between the aromatic rings of two this compound molecules could lead to the formation of more complex supramolecular assemblies. Investigating the interplay between hydrogen bonding and π-stacking will be a key research focus. This could involve the synthesis of derivatives with varying substituents on the aromatic rings to modulate the electronic properties and steric hindrance, thereby influencing the preferred mode of dimerization.

Furthermore, the dimerization of related aryl compounds through oxidative coupling reactions suggests another potential pathway for the covalent dimerization of this compound. chim.it Exploring catalytic systems that can promote the selective homocoupling of the aromatic moieties would open up new avenues for synthesizing novel dimeric structures with extended conjugation. The study of the dimerization of phenylacetylene (B144264) to 1-phenylnaphthalene (B165152) provides a relevant, albeit non-acidic, precedent for such transformations. researchgate.net A comprehensive mechanistic investigation would need to consider both non-covalent and covalent dimerization pathways and the conditions that favor each.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing (1-Phenylnaphthalen-2-yl)acetic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves hydantoin intermediates. For example, 2-hydroxy-1-naphthaldehyde can be converted to 5-(2-methoxynaphthalen-1-yl)hydantoin via condensation, followed by hydrolysis under reflux with aqueous NaOH to yield the acid. Demethylation using reagents like BBr₃ or HBr/acetic acid removes protecting groups. Purification via high-performance thin-layer chromatography (HPTLC) or reverse-phase HPLC ensures >95% purity. Critical parameters include reaction time (24–48 hours for hydrolysis) and pH control during neutralization .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare H and C spectra with reference data. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the acetic acid methylene group (δ 3.8–4.2 ppm).

- Mass Spectrometry : Electrospray ionization (ESI-MS) in negative mode typically shows [M–H]⁻ peaks. NIST reference data (e.g., m/z 212.1 for the molecular ion) validate the structure .

- FTIR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹) .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : Gas chromatography (GC) with nitrogen-phosphorus detection or mass spectrometry (GC-MS) is effective for trace analysis. For polar derivatives, derivatize with diazomethane to form methyl esters. Alternatively, reverse-phase HPLC with UV detection (λ = 254 nm) achieves limits of detection (LOD) < 0.1 µg/mL. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How can crystallographic data contradictions arise during structure determination, and how are they resolved?

- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., R-factor > 5%) may stem from disorder in the phenyl or naphthyl groups. Use SHELXL for refinement:

- Apply restraints to bond lengths and angles for disordered regions.

- Validate hydrogen bonding networks (e.g., O–H···O interactions) using Mercury software.

- Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify outliers .

Q. What experimental strategies evaluate this compound’s inhibitory activity against soluble epoxide hydrolase (sEH)?

- Methodological Answer :

- Fluorometric Assay : Use 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid as a substrate. Monitor fluorescence decay (λₑₓ = 330 nm, λₑₘ = 465 nm) upon hydrolysis.

- Physiological Substrate : Test inhibition of 14,15-epoxyeicosatrienoic acid (14,15-EET) hydrolysis via LC-MS. IC₅₀ values < 1 µM indicate potent inhibition.

- Control for non-specific binding using α-cyano-4-hydroxycinnamate as a competitive inhibitor .

Q. How do solvent viscosity and temperature impact the reaction kinetics of this compound in esterification reactions?

- Methodological Answer :

- Viscosity Effects : Acetic acid’s viscosity decreases from 1.037 mPa·s (30°C) to 0.457 mPa·s (100°C). Use the Arrhenius equation () to model temperature dependence.

- Kinetic Profiling : Conduct reactions in DMF or THF at varying temperatures (25–80°C). Monitor esterification progress via H NMR (disappearance of –COOH signal). Higher temperatures (>60°C) reduce activation energy but may promote decarboxylation .

Data Conflict Resolution

Q. How to address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., sEH inhibition vs. COX-2 selectivity).

- Structural Clustering : Group derivatives by substituent position (e.g., 1-phenyl vs. 2-phenyl) to identify structure-activity trends.

- Validation : Replicate key experiments under controlled conditions (pH 7.4, 37°C) to isolate confounding factors like solvent polarity .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as carboxylic acids can cause irritation.

- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of airborne particles.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.